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Compound of Interest

4-(5,5-Dimethyl-1,3,2-
Compound Name:
dioxaborinan-2-yl)benzaldehyde

Cat. No.: B137147

An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Executive Summary

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a bifunctional organic compound of
significant interest to researchers in organic synthesis, medicinal chemistry, and materials
science. Featuring both a reactive aldehyde group and a stable neopentyl glycol boronic ester,
this molecule serves as a versatile building block for the construction of complex molecular
architectures. Its utility is particularly pronounced in the development of advanced
pharmaceutical agents, where it functions as a key intermediate and linker. This guide provides
a comprehensive overview of its structure, properties, synthesis, and applications, with a focus
on its role in the burgeoning field of targeted protein degradation.

Chemical Identity and Properties
Structure and Nomenclature

The molecule consists of a benzaldehyde core substituted at the 4-position with a 5,5-dimethyl-
1,3,2-dioxaborinane ring. The dioxaborinane ring serves as a protecting group for the boronic
acid, rendering the compound more stable and easier to handle than its unprotected
counterpart, 4-formylphenylboronic acid, while retaining the reactivity essential for cross-
coupling reactions.

Caption: Molecular structure with key functional groups highlighted.
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Physicochemical and Spectroscopic Data

Quantitative data for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde has been

compiled from various sources to provide a clear reference for researchers.

Table 1: Chemical Identifiers and Properties

Identifier Value Reference
CAS Number 128376-65-8 [1][2]1[3]
Molecular Formula C12H15BOs3 [3114]
Molecular Weight 218.06 g/mol [31[4]

4-(5,5-dimethyl-1,3,2-

IUPAC Name dioxaborinan-2- [3]
yl)benzaldehyde

Appearance White solid [5]

Density 1.1+0.1 g/cm3 [1]

Boiling Point 350.5 £ 25.0 °C at 760 mmHg [1]

| SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=0 |[3] |

Table 2: Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift ()
Nucleus Solvent o Reference
and Multiplicity
10.04 (s, 1H, -CHO),
7.96 (d, J=8.1 Hz,
2H, Ar-H), 7.85 (d,
IH NMR CDCIs, 400 MHz J=8.1 Hz, 2H, Ar-H), [5]
3.80 (s, 4H, -
OCH:z-), 1.04 (s, 6H,
-C(CHs)z2)

193.0 (-CHO), 137.8
(Ar-C), 134.3 (Ar-C),
128.7 (Ar-C), 72.4 (-

13C NMR CDCls, 101 MHz 5]
OCHz-), 31.9 (-
C(CHs)2), 21.9 (-

C(CHs)2)

Note: The carbon atom directly attached to the boron atom is often not detected in 13C NMR
due to quadrupolar broadening.[5]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the esterification of 4-
formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is
typically performed under conditions that remove water to drive the equilibrium toward the

product.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Synthetic Workflow
Reactants:

- 4-Formylphenylboronic Acid
- Neopentyl Glycol

Mixing in an Aprotic Solvent
(e.g., Toluene, Hexane)

Azeotropic Reflux
(Dean-Stark Apparatus)
to remove H20

'

Reaction Workup
- Cooling
- Solvent Removal

Purification
(Silica Gel Chromatography)

Final Product:

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Click to download full resolution via product page

Caption: A typical workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on common laboratory practices for boronic
acid esterification.
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Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, add 4-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

Solvent Addition: Add a suitable aprotic solvent, such as toluene or hexanes, to suspend the
reagents. The volume should be sufficient for efficient reflux.

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an
azeotrope with the solvent. Monitor the reaction by TLC or GC-MS until the starting material
is consumed.

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under
reduced pressure using a rotary evaporator.

Purification: The crude product is purified via silica gel column chromatography. A typical
eluent system is a gradient of petroleum ether and ethyl acetate (e.qg., starting from 20:1).[5]

Isolation: Combine the fractions containing the pure product and remove the eluent under
reduced pressure to yield 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a
white solid. A reported yield for this type of synthesis is approximately 65%.[5]

Applications in Chemical Synthesis

The bifunctional nature of the molecule makes it a powerful tool in multi-step organic synthesis.
The aldehyde and boronic ester moieties exhibit orthogonal reactivity, allowing for selective

transformations at either site.

o Aldehyde Group Reactions: The aldehyde can participate in a wide range of classical
carbonyl chemistry, including Wittig reactions, reductive aminations, aldol condensations,
and the formation of imines and oximes.

Boronic Ester Group Reactions: The neopentyl boronic ester is a robust partner in palladium-
catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful
methods for forming carbon-carbon bonds, enabling the connection of the aryl ring to a
variety of other organic fragments (aryl, vinyl, alkyl).
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Role in Drug Discovery: A Protein Degrader Building
Block

A significant application of this compound is in the construction of targeted protein degraders,
such as Proteolysis Targeting Chimeras (PROTACS).[4] PROTACSs are heterobifunctional
molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the
target's ubiquitination and subsequent degradation by the proteasome.

Conceptual Use as a PROTAC Linker

@-(S,S-Dimethyl-l,3,2-dioxaborinan-2-y|)benza|dehyd9

Ath A \Qath B

Use as a PROTAC Linker

Conceptus
Step la: Step 1b:

Reductive Amination Suzuki Coupling
(with E3 Ligase Ligand-NH2) (with Target Ligand-Br)

Step 2a: Step 2b:

Suzuki Coupling Reductive Amination
(with Target Ligand-Br) (with E3 Ligase Ligand-NH2)

Final PROTAC Molecule

Click to download full resolution via product page
Caption: Orthogonal synthesis strategies for PROTACSs using the title compound.

The title compound acts as a rigid linker scaffold. The aldehyde provides a handle for attaching
one part of the PROTAC (e.g., the E3 ligase ligand) via reductive amination, while the boronic
ester allows for the attachment of the other part (the target protein ligand) via a Suzuki
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coupling. This modular approach is highly valued in drug development for rapidly creating
libraries of related compounds for optimization.

Mechanism of Action of Resulting PROTACs

While 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde itself does not have a direct
role in signaling pathways, the PROTACSs synthesized from it are designed to hijack the cell's
natural protein disposal system.

PROTAC Mechanism of Action

Target Protein
(Protein of Interest)

w ------ Ubiquitination

E3 Ligase and PROTAC
are recycled

Click to download full resolution via product page
Caption: Hijacking the ubiquitin-proteasome system via a PROTAC.

The process involves the PROTAC inducing the formation of a ternary complex between the
target protein and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin
molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the
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proteasome, which then recognizes, unfolds, and degrades the target protein into small
peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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